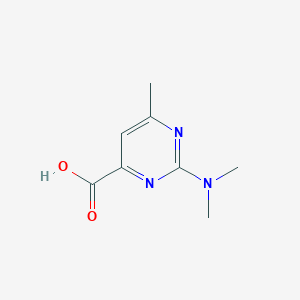
4-(2,4-Dichlorophenoxy)-3-fluoroaniline
概要
説明
2,4-Dichlorophenoxyacetic acid is an organic compound with the chemical formula Cl2C6H3OCH2CO2H. It is a systemic herbicide that kills most broadleaf weeds but leaves most grasses such as cereals, lawn turf, and grassland relatively unaffected .
Synthesis Analysis
The synthesis of related compounds involves various processes. For instance, 2,4-Dichlorophenoxyacetic acid sodium salt monohydrate is produced by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .Molecular Structure Analysis
The molecular structure of these compounds is based on structures generated from information available in databases. For example, 2,4-Dichlorophenoxyacetic acid has the molecular formula Cl2C6H3OCH2CO2H .Chemical Reactions Analysis
The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination. Several treatments have been developed to degrade 2,4-D .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds vary. For instance, 2,4-Dichlorophenoxyacetic acid is a white to tan solid that decomposes rapidly in water .科学的研究の応用
1. Analytical Chemistry and Pharmaceuticals
The compound 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, used in pre-column derivatization for HPLC separation of chlorophenols, is closely related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline. This methodology is significant for analyzing pharmaceutical formulations, as it demonstrates the compound's utility in separating and detecting fluorescent ethers derived from chlorophenols, which are structurally related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
2. Molecular Synthesis and Derivative Development
In organic chemistry, the synthesis and manipulation of polyfunctionalized compounds related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline, like 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, have been explored. These studies lead to the development of new derivatives with unique substitution patterns, highlighting the compound's versatility in molecular synthesis and potential pharmaceutical applications (Maichrowski, Gjikaj, Hübner, Bergmann, Müller, & Kaufmann, 2013).
3. Environmental Analysis and Remediation
Research on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), structurally related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline, focuses on their environmental impact and remediation strategies. This includes studying their degradation processes, such as sonochemical degradation, which is relevant for environmental management and pollution control (Goskonda, Catallo, & Junk, 2002).
4. Fluorescence Probes and Biochemical Applications
Fluorescence probes based on compounds like 4-fluoroaniline, which is structurally akin to 4-(2,4-dichlorophenoxy)-3-fluoroaniline, have been developed for detecting reactive oxygen species. This application is significant in biochemistry and medicine, indicating the potential of related compounds in biochemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Safety and Hazards
将来の方向性
The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination. Several treatments have been developed to degrade 2,4-D, providing a novel insight into the facile fabrication of controlled release formulations of pesticides that can reduce the volatilization and leaching risks simultaneously .
作用機序
Target of Action
The primary target of 4-(2,4-Dichlorophenoxy)-3-fluoroaniline is similar to that of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a synthetic auxin for plant growth . It is extensively used as a weed killer on cereal crops and pastures . The compound acts on the plant’s growth hormones, disrupting normal growth patterns .
Mode of Action
The mode of action of 4-(2,4-Dichlorophenoxy)-3-fluoroaniline involves altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . This results in uncoordinated cell growth and damage to conducting vessels and roots, leaves, and stems .
Biochemical Pathways
The biochemical pathways affected by 4-(2,4-Dichlorophenoxy)-3-fluoroaniline involve a multi-step metabolic pathway that starts with the dechlorination of 2,4-dichlorophenol in oxidative conditions to yield 2-chloro-1,4-benzoquinone by the action of manganese peroxidase or lignin peroxidase enzymes . These reactions produce a carbon-centered radical, which then reacts with molecular oxygen to form a peroxyl radical, and the formed reaction intermediates undergo further oxidation reactions with the generated oxidizing agents .
Pharmacokinetics
Based on the related compound 2,4-d, it is highly water-soluble . After oral administration of 2,4-D to rats, the mean maximum serum concentration values were observed to be 601.9 and 218.4 mg/L for doses of 300 mg/kg and 60 mg/kg body weight, respectively . The area under the curve values were 23,722 and 4,127 mg×h/L, and the clearance rates were 1.10 and 0.02 L/(h×kg), respectively .
Result of Action
The result of the action of 4-(2,4-Dichlorophenoxy)-3-fluoroaniline is the disruption of normal plant growth, leading to the death of the plant . This is achieved by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .
Action Environment
The action of 4-(2,4-Dichlorophenoxy)-3-fluoroaniline can be influenced by environmental factors. The compound is highly water-soluble, and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4-dichlorophenol, might be found in nature . The compound’s action, efficacy, and stability can be affected by factors such as soil composition, temperature, and rainfall .
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO/c13-7-1-3-11(9(14)5-7)17-12-4-2-8(16)6-10(12)15/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSXMWISGAYPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B1518965.png)

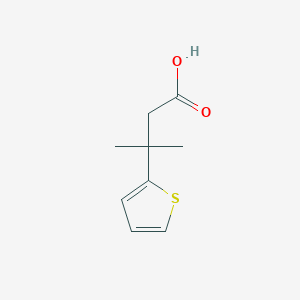


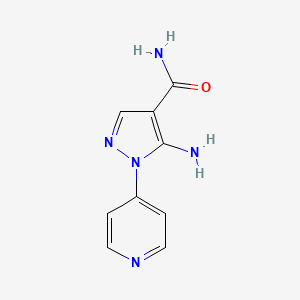
![1-[(3-Aminophenyl)methyl]piperidin-2-one](/img/structure/B1518972.png)
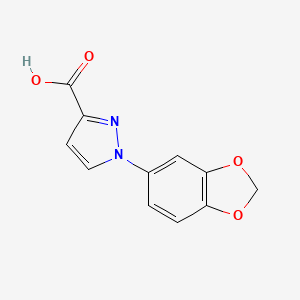
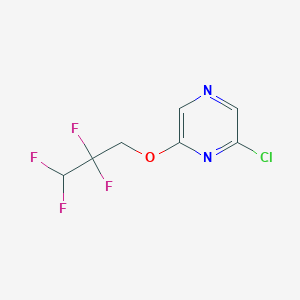
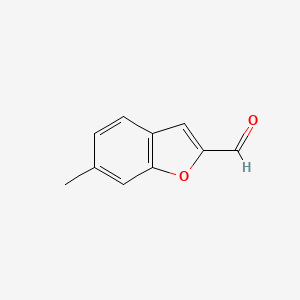
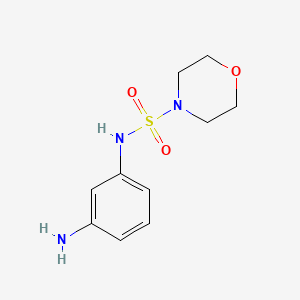
![3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid](/img/structure/B1518983.png)
